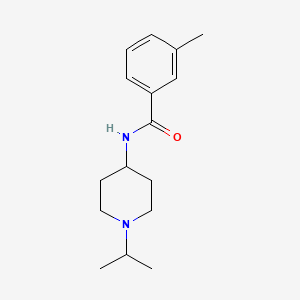
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide, also known as A-836,339, is a synthetic compound that belongs to the class of opioid receptor ligands. It is a selective agonist of the mu-opioid receptor, which is a protein that is involved in the regulation of pain, reward, and addiction. A-836,339 has been the subject of several scientific studies that have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in research.
作用機序
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide binds selectively to the mu-opioid receptor, which is a G protein-coupled receptor that is expressed in the central nervous system and peripheral tissues. Activation of the mu-opioid receptor by N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide leads to the inhibition of neurotransmitter release, particularly of substance P, which is involved in the transmission of pain signals. This results in analgesia and antinociception. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide also activates the reward pathway in the brain, which is responsible for the euphoric effects of opioids.
Biochemical and physiological effects:
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been shown to have potent analgesic and antinociceptive effects in preclinical studies. It has also been shown to induce dose-dependent increases in locomotor activity, which is indicative of its potential for abuse and dependence. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has several advantages for use in laboratory experiments. It is a selective agonist of the mu-opioid receptor, which allows for the specific investigation of this receptor's role in pain and addiction. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide is also highly potent and efficacious, which allows for the investigation of its effects at low concentrations. However, N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has limitations in terms of its potential for abuse and dependence, which must be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for research on N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide. One area of investigation could be the development of novel mu-opioid receptor agonists that have reduced potential for abuse and dependence. Another area of investigation could be the development of mu-opioid receptor antagonists that could be used to treat opioid addiction. Additionally, further research could be conducted to investigate the role of the mu-opioid receptor in pain and addiction, and to develop new therapies that target this receptor.
合成法
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide can be synthesized using a multistep process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpiperidine in the presence of a base to yield the desired product. The final compound is purified using chromatographic techniques to obtain a high degree of purity.
科学的研究の応用
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been used in several scientific studies to investigate the role of mu-opioid receptors in pain and addiction. It has been shown to be a potent and selective agonist of the mu-opioid receptor, with high affinity and efficacy. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been used in preclinical studies to evaluate its analgesic and antinociceptive effects, as well as its potential for abuse and dependence.
特性
IUPAC Name |
3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12(2)18-9-7-15(8-10-18)17-16(19)14-6-4-5-13(3)11-14/h4-6,11-12,15H,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXYXXDDELDRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

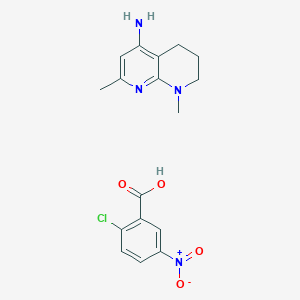
![4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)
![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)
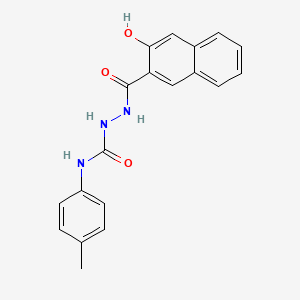
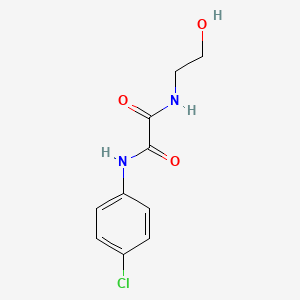
![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)
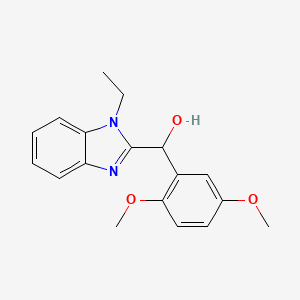
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)
![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)